![molecular formula C10H6F6O8S2 B14288365 Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate CAS No. 139278-62-9](/img/structure/B14288365.png)
Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethanesulfonyl groups, which impart significant reactivity and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate typically involves the reaction of methyl 2,5-dihydroxybenzoate with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions usually include low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: It can undergo oxidation to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethanesulfonyl groups into molecules, enhancing their reactivity and stability.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate involves the interaction of its trifluoromethanesulfonyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other compounds, resulting in modifications that alter their properties and functions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the reactions occur.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(trifluoromethanesulfonyl)methane
- Triflidic acid
- Bistriflimide
Uniqueness
Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate is unique due to its specific structure, which combines the reactivity of trifluoromethanesulfonyl groups with the stability of a benzoate ester. This combination makes it particularly useful in applications where both high reactivity and stability are required. Compared to similar compounds, it offers a distinct balance of properties that can be tailored for specific research and industrial needs.
Eigenschaften
CAS-Nummer |
139278-62-9 |
|---|---|
Molekularformel |
C10H6F6O8S2 |
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
methyl 2,5-bis(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H6F6O8S2/c1-22-8(17)6-4-5(23-25(18,19)9(11,12)13)2-3-7(6)24-26(20,21)10(14,15)16/h2-4H,1H3 |
InChI-Schlüssel |
SYVOHSVHIYKCNW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



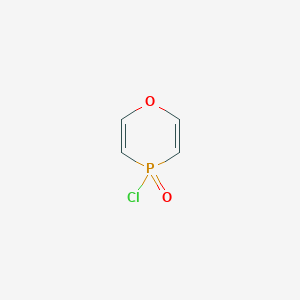




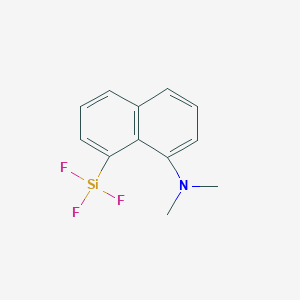

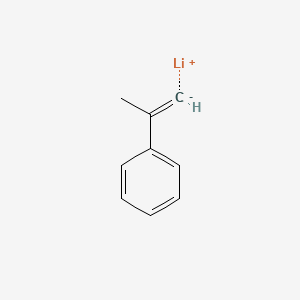
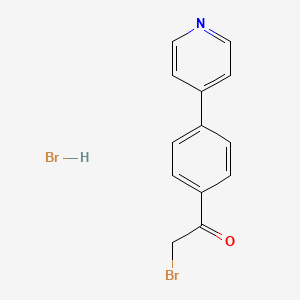
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
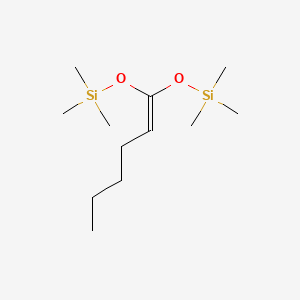

![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
